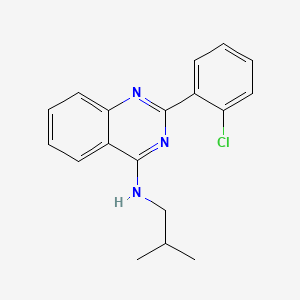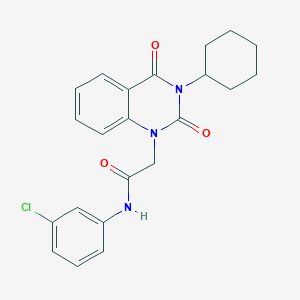![molecular formula C15H19N3O3S B11189651 5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine](/img/structure/B11189651.png)
5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dimethoxybenzoyl group and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where 3,4-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the thiazole ring.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation, where the thiazole compound is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxybenzoyl)-2-aminothiazole: Similar structure but lacks the isopropyl group.
5-(3,4-Dimethoxybenzoyl)-N-methylthiazole: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
5-(3,4-DIMETHOXYBENZOYL)-N2-(PROPAN-2-YL)-1,3-THIAZOLE-2,4-DIAMINE is unique due to the presence of both the dimethoxybenzoyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H19N3O3S/c1-8(2)17-15-18-14(16)13(22-15)12(19)9-5-6-10(20-3)11(7-9)21-4/h5-8H,16H2,1-4H3,(H,17,18) |
InChI Key |
URZWPVBVDZECQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B11189578.png)
![7-(3-methoxypropyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11189579.png)
![3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189580.png)

![5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11189607.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B11189609.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11189611.png)
![5-(2-bromophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11189613.png)
![Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11189621.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethanone](/img/structure/B11189631.png)

![5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile](/img/structure/B11189643.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-ethoxy-4-methylquinazolin-2-amine](/img/structure/B11189658.png)
